Aluminum arsenate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Aluminum arsenate is an inorganic salt consisting of aluminum and arsenic. It most commonly appears as a colorless crystalline solid . The chemical formula, AlAsO4, signifies that it comprises one atom of aluminum (Al), one atom of arsenic (As), and four atoms of oxygen (O) .

Synthesis Analysis

Aluminum arsenate can be synthesized in a laboratory setting through the reaction of aluminum hydroxide (Al(OH)3) with arsenic acid (H3AsO4). This reaction results in the formation of aluminum arsenate and water . Advanced techniques such as Molecular Beam Epitaxy (MBE) and Metalorganic Chemical Vapor Deposition (MOCVD) are used in fabrication .Molecular Structure Analysis

The molecular formula of Aluminum arsenate is AlAsO4. It has an average mass of 165.901 Da and a Monoisotopic mass of 165.882797 Da .Chemical Reactions Analysis

Aluminum arsenate is produced by the reaction between sodium arsenate and a soluble aluminum salt . It adopts the α-quartz-type structure. The high-pressure form has a rutile-type structure in which aluminum and arsenic are six-coordinate .Physical And Chemical Properties Analysis

Aluminum arsenate is a colorless crystalline solid. It has a molar mass of 165.899 g·mol−1, a density of 3.25 g/cm3, and a melting point of 1,000 °C (1,830 °F; 1,270 K). It is insoluble in water .Scientific Research Applications

Uranyl and Arsenate Cosorption on Aluminum Oxide Surface

Tang and Reeder (2009) investigated the simultaneous adsorption of aqueous arsenate and uranyl onto aluminum oxide. Their research is significant in understanding how arsenate interacts with other elements in the presence of aluminum oxide, which is relevant for environmental remediation systems (Tang & Reeder, 2009).Arsenic and Fluoride Removal from Groundwater

Guzmán et al. (2016) explored the removal of arsenic and fluoride from groundwater using electrocoagulation with aluminum as the sacrificial anode. This study shows the utility of aluminum in purifying water contaminated with arsenate (Guzmán et al., 2016).Arsenic Removal by Coagulation Process Using Aluminum Sulfate

Baskan and Pala (2010) used aluminum sulfate for arsenic removal from drinking water. This demonstrates the role of aluminum compounds in enhancing water treatment processes (Baskan & Pala, 2010).Arsenate Adsorption on Amorphous Aluminum and Iron Oxides

Goldberg and Johnston (2001) studied arsenic adsorption on amorphous aluminum oxides. This research is critical for understanding how arsenate interacts with different types of metal oxides (Goldberg & Johnston, 2001).Electrocoagulation in Arsenic Removal Using Aluminum

Flores et al. (2013) investigated arsenic removal from groundwater using electrocoagulation with aluminum. This study adds to the body of knowledge on aluminum's effectiveness in removing contaminants from water (Flores et al., 2013).Poly-Aluminum Chloride in Arsenate Removal

Matsui et al. (2017) evaluated poly-aluminum chloride coagulants for arsenate removal, highlighting aluminum's role in advanced water treatment technologies (Matsui et al., 2017).Arsenate Adsorption on Aluminum Hydroxide Surfaces

Xu and Catalano (2016) studied arsenate adsorption on aluminum hydroxide polymorphs, providing insights into the mechanisms by which aluminum hydroxides interact with arsenate (Xu & Catalano, 2016).Mechanisms of Arsenate Adsorption on Nano-Structured Silicate Media

Jang et al. (2003) explored arsenate adsorption capacities on media impregnated with aluminum oxides. This research contributes to understanding how aluminum-based materials can be used to remove arsenates from water (Jang et al., 2003).Arsenate Adsorption on Amorphous Aluminum Hydroxide

Anderson et al. (1976) studied arsenate adsorption on amorphous aluminum hydroxide, adding to the knowledge of aluminum's adsorption properties (Anderson et al., 1976).Arsenic Sorption onto Aluminum Oxyhydroxide Hybrid Sorbent

Pérez et al. (2016) synthesized aluminum oxyhydroxide-based hybrid polymers for arsenic retention, demonstrating another application of aluminum in environmental remediation (Pérez et al., 2016).

Mechanism of Action

Safety and Hazards

Aluminum arsenate can present severe health risks when humans are exposed to it. Its toxicity stems primarily from the arsenic content. Acute exposure may lead to gastrointestinal distress, including vomiting, abdominal pain, and diarrhea. Chronic exposure can result in more severe health issues, such as nerve damage, skin changes, and an increased risk of certain cancers .

properties

InChI |

InChI=1S/Al.AsH3O4/c;2-1(3,4)5/h;(H3,2,3,4,5) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBIFDJDRCNEMQB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O[As](=O)(O)O.[Al] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlAsH3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.925 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 14151030 | |

CAS RN |

13462-91-4 |

Source

|

| Record name | Arsenic acid (H3AsO4), aluminum salt (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13462-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

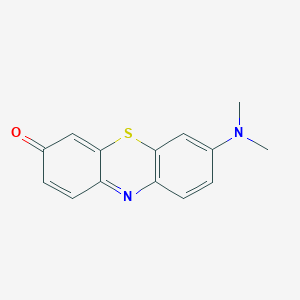

![Benzenamine, 4-[(4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl]-, monoacetate](/img/structure/B147763.png)